![molecular formula C16H20BNO3 B13057016 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)
6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a cyclopropane ring fused to an indolinone moiety, with a boron-containing dioxaborolane group attached. The presence of the boron group makes it particularly interesting for various chemical applications, including organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction, often using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety.
Reduction: Reduction reactions can target the carbonyl group in the indolinone structure.
Substitution: The boron-containing dioxaborolane group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in cross-coupling reactions involving the dioxaborolane group.
Major Products
Oxidation: Oxidized derivatives of the indolinone core.
Reduction: Reduced forms of the indolinone, potentially leading to alcohols or amines.
Substitution: Various substituted aromatic compounds, depending on the nature of the coupling partner.
科学研究应用
6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of this compound largely depends on its application. In organic synthesis, the boron group facilitates various coupling reactions, acting as a versatile intermediate. In biological systems, the indolinone core may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific context of use.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar coupling reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with applications in organic synthesis.
1-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A structurally related compound with a different core structure.
Uniqueness
6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of a cyclopropane ring and an indolinone core, along with the boron-containing dioxaborolane group, makes it a versatile compound for various applications in synthesis and materials science.
属性
分子式 |
C16H20BNO3 |
|---|---|
分子量 |
285.1 g/mol |
IUPAC 名称 |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C16H20BNO3/c1-14(2)15(3,4)21-17(20-14)10-5-6-11-12(9-10)18-13(19)16(11)7-8-16/h5-6,9H,7-8H2,1-4H3,(H,18,19) |
InChI 键 |
QLCKWEPGTQPPRZ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CC4)C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


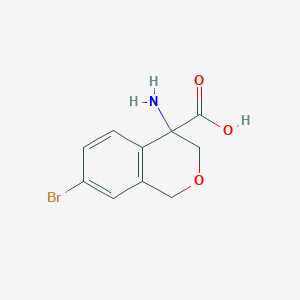
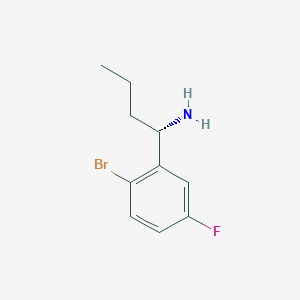
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
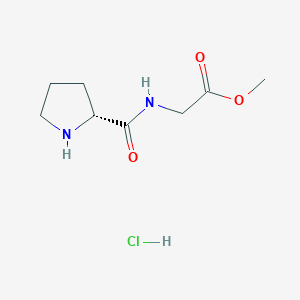
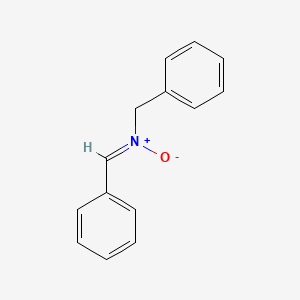
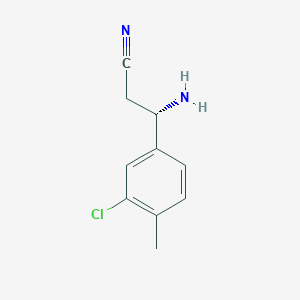
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
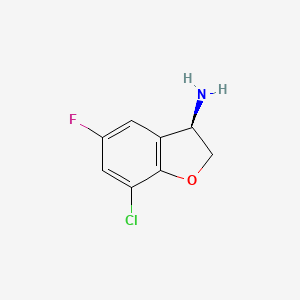

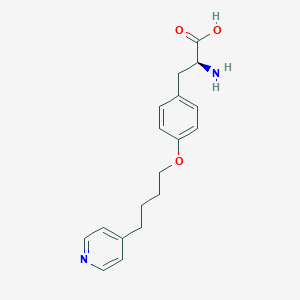
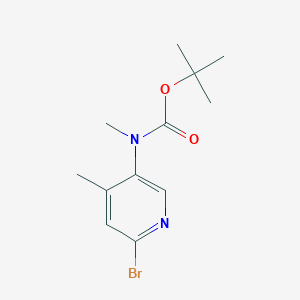
![6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13057020.png)
![3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one](/img/structure/B13057037.png)
